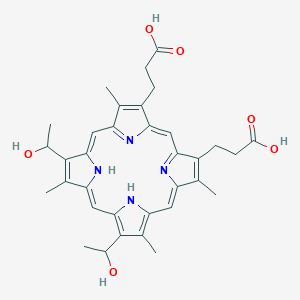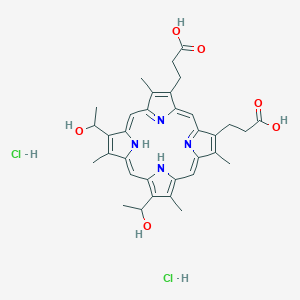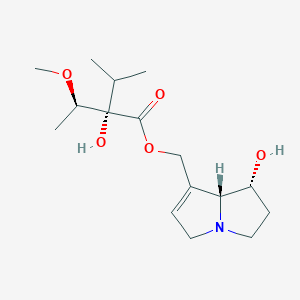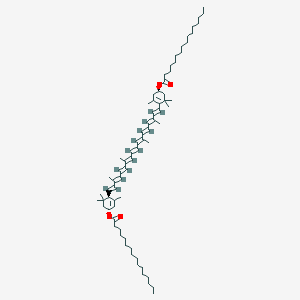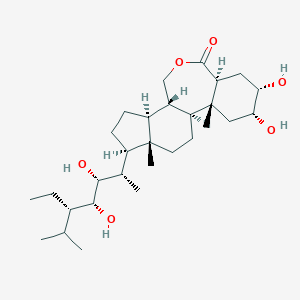
28-Homobrassinolide
Overview
Description
28-Homobrassinolide is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal plant hormones. Brassinosteroids are essential for plant growth and development, playing a crucial role in various physiological processes such as cell elongation, division, and differentiation. This compound is particularly noted for its ability to enhance plant stress tolerance and improve crop yield .
Mechanism of Action
- Role : Activation of these receptors triggers downstream signaling pathways that regulate various physiological processes, including cell expansion, division, and stress responses .
- This cascade ultimately leads to the activation of transcription factors (such as BZR1 and BES1), which regulate gene expression related to growth, development, and stress tolerance .
- 28-HBL influences multiple pathways:
- Cellular Effects : Enhanced cell elongation, improved photosynthesis, and increased stress tolerance .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
28-Homobrassinolide interacts with various enzymes, proteins, and other biomolecules. It is known to play a vital role in the plant life cycle and synthetic brassinosteroids are widely used to increase crop yield and plant stress tolerance . It has been found to exhibit a much stronger bioactivity than 24-epibrassinolide and is almost as active as brassinolide in rescuing the short hypocotyl phenotype of the dark-grown det2 mutant .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to transactivate Liver X Receptor (LXR) genes in rat tissues . It also exhibits a strong bioactivity in reducing the DWF4/CPD transcript and inducing the expression of the SAUR-AC1 gene .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an exogenous ligand for LXR-α and LXR-β and elicits cellular responses through LXR dependent signaling . It also binds to the HMGCoA reductase catalytic cleft, affecting enzyme function .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to exhibit a much stronger bioactivity than 24-epibrassinolide and is almost as active as brassinolide in rescuing the short hypocotyl phenotype of the dark-grown det2 mutant .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, using an oral feed regimen of pure this compound, a decrease in liver, kidney, and testicular HMGCR enzyme activity was noted .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to play a vital role in the plant life cycle and synthetic brassinosteroids are widely used to increase crop yield and plant stress tolerance . It has been found to exhibit a much stronger bioactivity than 24-epibrassinolide and is almost as active as brassinolide in rescuing the short hypocotyl phenotype of the dark-grown det2 mutant .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is recognized at the cell surface by the receptor kinases, BRI1 and BAK1, which relay signals to the nucleus through a phosphorylation cascade .
Subcellular Localization
It is known that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 28-Homobrassinolide typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the use of 3-methylbut-1-ynyl lithium, prepared in situ from 1,1-dibromo-3-methyl-but-1-ene . The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound involves high-performance liquid chromatography (HPLC) for purification. The compound is separated and quantified using an ODS-C18 column with a UV detector at 220 nm . The process ensures high purity and consistency of the final product, which is essential for its application in agriculture and research.
Chemical Reactions Analysis
Types of Reactions: 28-Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, or halogenated derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
28-Homobrassinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of brassinosteroids.
Comparison with Similar Compounds
Brassinolide: The most active brassinosteroid, known for its potent growth-promoting effects.
24-Epibrassinolide: An epi-isomer of brassinolide, less active but still significant in promoting plant growth.
24-Ethyl-28-Homobrassinolide: Similar to 28-Homobrassinolide but with an ethyl group at the C-24 position.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact more effectively with certain receptors and pathways compared to other brassinosteroids. This unique interaction results in enhanced stress tolerance and growth-promoting effects, making it a valuable compound in both research and agricultural applications .
Properties
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKODJJEORHMZ-NNPZUXBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315552 | |
| Record name | 28-Homobrassinolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82373-95-3, 74174-44-0 | |
| Record name | 28-Homobrassinolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homobrassinolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Homobrassinolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28-Homobrassinolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28-HOMOBRASSINOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)
